Procyanidin C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

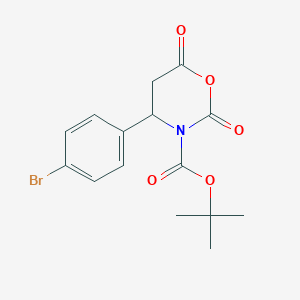

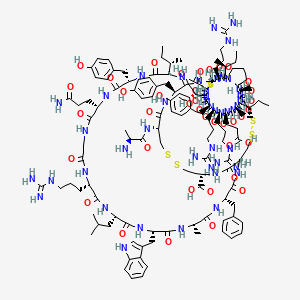

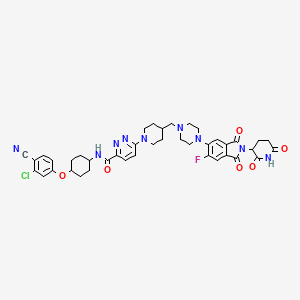

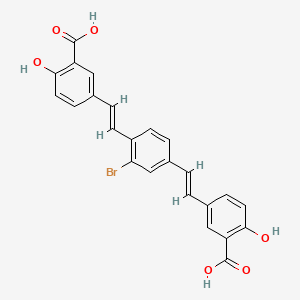

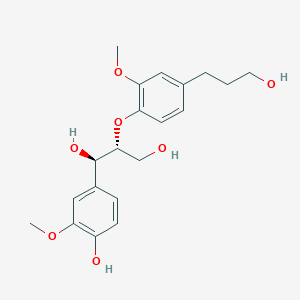

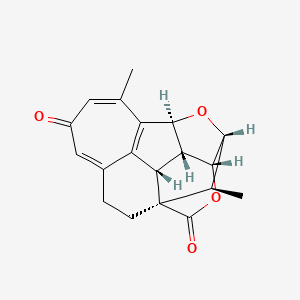

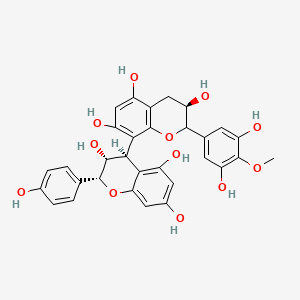

Procyanidin C2 is a B type proanthocyanidin trimer, a type of condensed tannin . It is found in grape seeds (Vitis vinifera), wine, barley (Hordeum vulgare), malt, beer, and other plants . It is a bitter-tasting natural product that structurally contains 3 linked (+)-catechin molecules .

Synthesis Analysis

The synthesis of Procyanidin C2 is achieved via a stereoselective intermolecular condensation of an equimolar amount of dimeric catechin or epicatechin nucleophile and monomeric catechin or epicatechin electrophile using Lewis acid . In the case of synthesis of Procyanidin C2, AgBF4 and AgOTf afforded the condensed product in excellent yield .Molecular Structure Analysis

Procyanidins are oligomeric compounds, formed from catechin and epicatechin molecules . The high molecular weight of the longer chain procyanidins has hindered their analysis, but advances in MALDI ToF/ToF mass spectrometry mass range and the ability to form multiply charged ions using electrospray are helping to overcome this limitation .Chemical Reactions Analysis

The study of procyanidins has been an intense area of investigation. Within polyphenols, procyanidins are derived from proanthocyanidins, also known as condensed tannins . The chemical reactions of procyanidins are still under investigation, with a focus on mass spectrometric approaches, especially liquid chromatography-tandem mass spectrometry (LC–MS/MS) and matrix-assisted laser desorption ionization (MALDI) MS/MS .Physical And Chemical Properties Analysis

Procyanidin C2 is easily soluble in polar solvents such as water, alcohol, ketone, glacial acetic acid, and ethyl acetate, and is insoluble in weak polar solvents such as petroleum ether, chloroform, and benzene .Mechanism of Action

Future Directions

Procyanidins, including Procyanidin C2, are increasingly recognized as possessing health beneficial effects for humans . Future research directions include further investigation of the roles of procyanidins in repairing cartilage injury after ACL tear, broadening the application prospects of procyanidins in this context, and offering new perspectives for clinical cartilage .

properties

CAS RN |

37064-31-6 |

|---|---|

Molecular Formula |

C45H38O18 |

Molecular Weight |

866.8 g/mol |

IUPAC Name |

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1 |

InChI Key |

MOJZMWJRUKIQGL-WNCKYJNFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-tert-butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine methanesulfonate](/img/structure/B8270009.png)